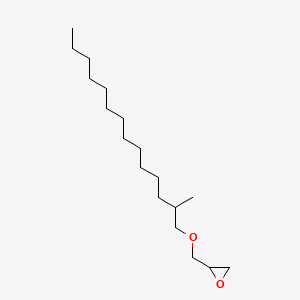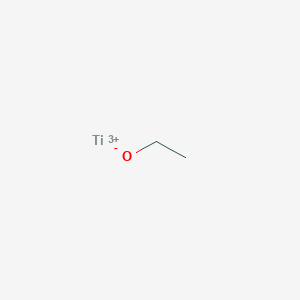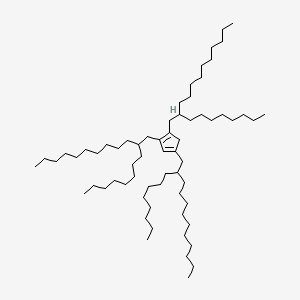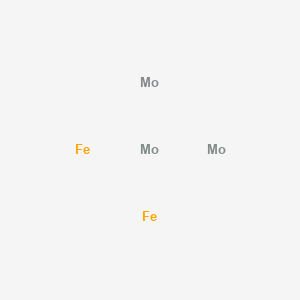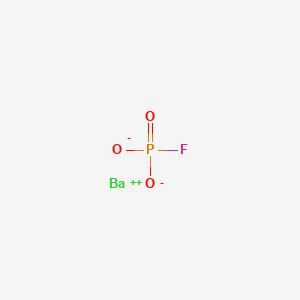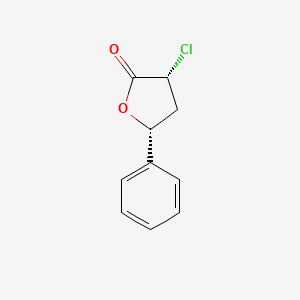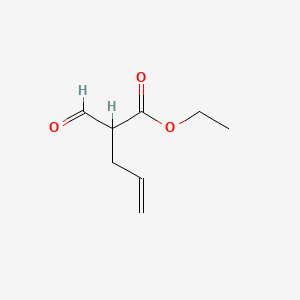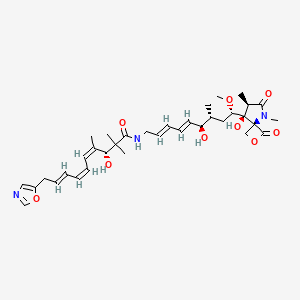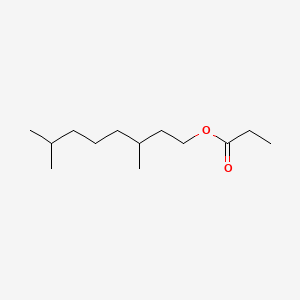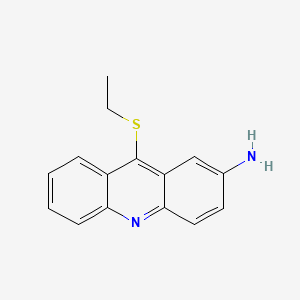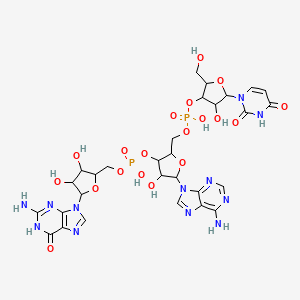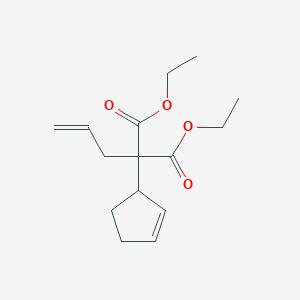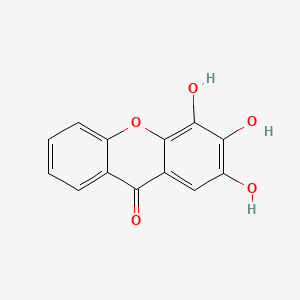
2,3,4-Trihydroxyxanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trihydroxyxanthone is a naturally occurring compound belonging to the xanthone family. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities and structural variety. The compound is characterized by its three hydroxyl groups attached to the xanthone core, which is a dibenzo-γ-pyrone structure. Xanthones, including this compound, are found in various plants and have been studied for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trihydroxyxanthone typically involves the regioselective oxidative coupling of precursor compounds. One common method is the intramolecular oxidative coupling of 2,3′,4,6-tetrahydroxybenzophenone, which can be catalyzed by enzymes such as cytochrome P450 oxidases . The reaction conditions often include the presence of oxidizing agents and specific catalysts to ensure the selective formation of the xanthone ring.
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological approaches, such as the cultivation of xanthone-producing plants or microbial fermentation. These methods leverage the natural biosynthetic pathways of xanthones in plants and microorganisms to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trihydroxyxanthone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the xanthone core to dihydroxanthones or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the xanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated xanthone derivatives .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex xanthone derivatives with potential pharmaceutical applications.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
Mechanism of Action
The mechanism of action of 2,3,4-Trihydroxyxanthone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Anticancer Activity: this compound induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
- 1,3,5-Trihydroxyxanthone
- 1,3,7-Trihydroxyxanthone
- 2,3,4,6-Tetrahydroxyxanthone
Comparison: 2,3,4-Trihydroxyxanthone is unique due to its specific hydroxylation pattern, which influences its biological activity and chemical reactivity. Compared to other trihydroxyxanthones, it may exhibit different pharmacological properties and potency in various applications .
Properties
CAS No. |
6563-41-3 |
|---|---|
Molecular Formula |
C13H8O5 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
2,3,4-trihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O5/c14-8-5-7-10(15)6-3-1-2-4-9(6)18-13(7)12(17)11(8)16/h1-5,14,16-17H |
InChI Key |
WAZRUXBJQIYYGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3O2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


